2,7-Dichloroquinazolin-4(3H)-one

CAS No.: 20197-96-0

Cat. No.: VC3235322

Molecular Formula: C8H4Cl2N2O

Molecular Weight: 215.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20197-96-0 |

|---|---|

| Molecular Formula | C8H4Cl2N2O |

| Molecular Weight | 215.03 g/mol |

| IUPAC Name | 2,7-dichloro-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C8H4Cl2N2O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H,11,12,13) |

| Standard InChI Key | WMEGBAASRUTYQN-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Cl)N=C(NC2=O)Cl |

| Canonical SMILES | C1=CC2=C(C=C1Cl)N=C(NC2=O)Cl |

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

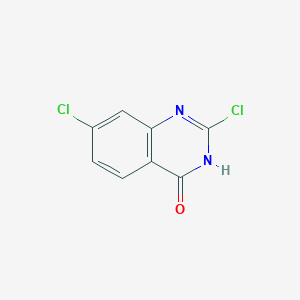

2,7-Dichloroquinazolin-4(3H)-one possesses a distinctive structure characterized by a quinazolinone core with two chlorine atoms positioned at the 2 and 7 locations. The compound is formally identified by several chemical identifiers:

| Parameter | Value |

|---|---|

| PubChem CID | 73185634 |

| IUPAC Name | 2,7-dichloro-4aH-quinazolin-4-one |

| Molecular Formula | C8H4Cl2N2O |

| Molecular Weight | 215.03 g/mol |

| InChI | InChI=1S/C8H4Cl2N2O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3,5H |

| InChIKey | SVXWFHGWQJPYAO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC2=NC(=NC(=O)C21)Cl)Cl |

The structure consists of a benzene ring fused with a pyrimidine ring, forming the quinazoline core. The presence of a carbonyl group at position 4 and the two chlorine substituents at positions 2 and 7 define this specific compound .

Synthesis Methods

Modern Synthetic Approaches

Recent developments in the synthesis of quinazolin-4(3H)-one derivatives provide additional pathways that could be adapted for preparing 2,7-dichloroquinazolin-4(3H)-one. One innovative approach is described as "a novel copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines efficiently producing quinazolin-4(3H)-ones."

Additionally, Raval and colleagues developed "a simple and reproducible technique for synthesis of various pyrazolyloxopropyl-quinazolin-4(3H)-one derivatives," which involves connecting different molecular fragments to form functionalized quinazolinones . These modern methodologies could be modified with appropriately chlorinated starting materials or post-synthetic chlorination steps to obtain 2,7-dichloroquinazolin-4(3H)-one.

Biological and Pharmacological Activities

Enzyme Inhibitory Activities

Beyond antimicrobial applications, quinazolinone derivatives have shown potential as enzyme inhibitors, particularly against dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis pathways.

"Dihydrofolate reductase (DHFR) which catalyzes the reduction of folate or 7,8-dihydrofolate to tetrahydrofolate and intimately couples with thymidylate synthase (TS) is a target for developing new cytotoxic quinazolinones. Inhibition of DHFR or TS activity leads to 'thymineless cell death'."

Al-Omary and colleagues designed and evaluated "3-benzyl-2-cinnamylthio-6-(methyl or nitro)-quinazolin-4(3H)-ones as active DHFR inhibitors," and also developed "a new series of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs" for DHFR inhibition . Given these findings, 2,7-dichloroquinazolin-4(3H)-one might possess similar enzyme inhibitory properties, potentially making it relevant for anticancer research or as an antimicrobial agent targeting folate metabolism.

Structure-Activity Relationship

The biological activity of quinazolinone derivatives is strongly influenced by their substitution pattern. The presence of chlorine atoms at specific positions significantly affects the compound's interaction with biological targets.

From the antibacterial studies mentioned earlier, compounds with specific substituents on the phenyl ring showed enhanced activity . The chlorine atoms in 2,7-dichloroquinazolin-4(3H)-one likely influence its biological properties by:

-

Increasing lipophilicity, potentially enhancing membrane penetration

-

Affecting electronic distribution, which influences binding to target proteins

-

Providing sites for potential metabolic transformations or further chemical modifications

These structure-activity relationships are crucial for understanding how structural modifications to the quinazolinone scaffold, including the specific positioning of chlorine substituents, impact biological activities.

Analytical Methods and Characterization

Spectroscopic Analysis Techniques

Modern spectroscopic techniques are essential for the characterization and quality control of quinazolinone derivatives, including 2,7-dichloroquinazolin-4(3H)-one. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about these compounds.

For related quinazolin-4(3H)-one derivatives, such as 3-(4-chlorophenyl)quinazolin-4(3H)-one, characteristic NMR profiles have been reported:

-

1H NMR (500 MHz, CDCl3): δ 8.35 (dd, J = 8.1, 1.5 Hz, 1H), 8.08 (s, 1H), 7.81 (ddd, J = 8.4, 7.0, 1.6 Hz, 1H), 7.76 (dd, J = 8.3, 1.3 Hz, 1H), 7.60–7.46 (m, 3H), 7.42–7.35 (m, 2H) .

-

13C NMR (126 MHz, CDCl3): δ 160.7, 147.9, 145.7, 136.0, 135.3, 134.9, 130.0, 128.5, 128.0, 127.8, 127.3, 122.3 .

Similar techniques would be applied for the characterization of 2,7-dichloroquinazolin-4(3H)-one, with expected shifts in spectral features due to the different substitution pattern. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), would also be valuable for confirming the molecular weight and fragmentation pattern of the compound.

Chromatographic Techniques

Chromatographic methods are essential for purification and quality control of quinazolinone derivatives. Standard approaches for analyzing and purifying 2,7-dichloroquinazolin-4(3H)-one would include:

-

Thin-layer chromatography (TLC) for reaction monitoring and purity assessment

-

Column chromatography for purification, typically using hexane/ethyl acetate mixtures as mobile phases

-

High-performance liquid chromatography (HPLC) for analytical and preparative purposes

For related quinazolin-4(3H)-one derivatives, Rf values in specific solvent systems have been reported. For example, 3-(4-chlorophenyl)quinazolin-4(3H)-one has an Rf value of 0.46 in a cyclohexane/ethyl acetate (2:1) mixture . Similar chromatographic parameters would be optimized for 2,7-dichloroquinazolin-4(3H)-one based on its specific physicochemical properties.

Structural Comparisons

Comparison with Related Quinazolinone Derivatives

2,7-Dichloroquinazolin-4(3H)-one belongs to a family of chlorinated quinazolinones with varying substitution patterns. A comprehensive comparison with structurally related compounds provides insights into the unique features of this specific derivative.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 2,7-Dichloroquinazolin-4(3H)-one | C8H4Cl2N2O | 215.03 g/mol | Chlorine at positions 2 and 7; carbonyl at position 4 |

| 2,4-Dichloroquinazoline | C8H4Cl2N2 | 199.04 g/mol | Chlorine at positions 2 and 4; no carbonyl group |

| 3-(4-Chlorophenyl)quinazolin-4(3H)-one | C14H9ClN2O | 256.69 g/mol | Chlorine on phenyl ring at position 3; carbonyl at position 4 |

| 3-Pentylquinazolin-4(3H)-one | C13H16N2O | 216.28 g/mol | Pentyl group at position 3; carbonyl at position 4 |

| 3-(4-Methoxybenzyl)quinazolin-4(3H)-one | C16H14N2O2 | 266.30 g/mol | 4-Methoxybenzyl at position 3; carbonyl at position 4 |

These structural differences significantly impact the compounds' physical properties, chemical reactivity, and biological activities . The position of chlorine substituents on the quinazoline core affects electron distribution, potentially influencing interactions with biological targets.

Electronic and Structural Effects of Chlorine Substitution

The positioning of chlorine substituents in 2,7-dichloroquinazolin-4(3H)-one produces unique electronic effects that distinguish it from other quinazolinone derivatives. The chlorine at position 2 is adjacent to a nitrogen atom in the pyrimidine ring, while the chlorine at position 7 is on the benzene portion of the fused ring system.

This specific substitution pattern creates an electronic environment that differs from compounds like 2,4-dichloroquinazoline, where both chlorine atoms are positioned on the pyrimidine portion of the molecule . These electronic differences influence:

-

Reactivity toward nucleophilic substitution reactions

-

Hydrogen bonding capabilities

-

Interactions with biological targets

-

Metabolic stability and pharmacokinetic properties

Understanding these electronic and structural effects is crucial for predicting the compound's behavior in biological systems and for designing derivatives with optimized properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume